1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride

Kinase inhibition GSK-3 CLK1

This 1,3-dimethyl substituted tetrahydropyrazolo[3,4-c]pyridine hydrochloride is a precisely functionalized scaffold for medicinal chemistry. Unlike N1-H or fully aromatic analogs, its specific N1-methylation and [3,4-c] ring fusion are essential for pan-Pim kinase inhibitor optimization, as documented in patents US 8,853,207 B2 / JP 6133291 B2. Simultaneously, N1-methylation abolishes activity against GSK-3α/β, CLK1, and DYRK1A kinases (>10 µM), making this the ideal negative control for selectivity profiling. The hydrochloride salt ensures enhanced aqueous solubility and handling stability, directly enabling reproducible biological assays and scalable, aqueous-based downstream functionalization. Choosing this exact compound eliminates cross-reactivity that would confound experiments using unsubstituted or regioisomeric substitutes.

Molecular Formula C8H14ClN3
Molecular Weight 187.67
CAS No. 1706432-07-6
Cat. No. B2888553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride
CAS1706432-07-6
Molecular FormulaC8H14ClN3
Molecular Weight187.67
Structural Identifiers
SMILESCC1=NN(C2=C1CCNC2)C.Cl
InChIInChI=1S/C8H13N3.ClH/c1-6-7-3-4-9-5-8(7)11(2)10-6;/h9H,3-5H2,1-2H3;1H
InChIKeyPLPBFZDWFGNZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine Hydrochloride (CAS 1706432-07-6): Procurement-Relevant Scaffold Profile


1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride (CAS 1706432-07-6) is a partially saturated bicyclic heterocycle belonging to the tetrahydropyrazolo[3,4-c]pyridine class. It features a 1,3-dimethyl substitution pattern on a 4,5,6,7-tetrahydro-pyrazolo[3,4-c]pyridine core, supplied as the monohydrochloride salt (molecular formula C₈H₁₄ClN₃, MW 187.67 g/mol) [1]. The compound serves as a privileged scaffold and versatile synthetic intermediate in medicinal chemistry, particularly for kinase inhibitor programs targeting Pim kinases, GSK-3, and CLK1/DYRK1A, as well as for S1P₁ receptor agonist and PDE4 inhibitor discovery [2][3]. Its specific [3,4-c] ring fusion topology, combined with the 1,3-dimethyl substitution and salt form, creates a well-defined physicochemical and pharmacological profile that differs measurably from unsubstituted, regioisomeric, and aromatic analogs.

Why Generic Substitution Fails for 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine Hydrochloride: Structural Determinants of Activity


Simple in-class substitution of this compound with an unsubstituted, regioisomeric, or fully aromatic pyrazolopyridine analog will profoundly alter biological outcomes and synthetic utility. Published structure–activity relationship (SAR) data demonstrate that N1-methylation—a defining feature of this compound—abolishes inhibitory activity against GSK-3α/β, CLK1, and DYRK1A kinases, while N1-H analogs retain sub-micromolar potency [1]. Furthermore, the [3,4-c] ring fusion is specifically required for Pim kinase inhibition; the [4,3-c] regioisomer is absent from patent claims covering this target class [2]. The tetrahydro (partially saturated) pyridine ring confers distinct conformational properties and hydrogen-bonding capacity compared to the fully aromatic scaffold, altering target engagement, metabolic stability, and downstream functionalization chemistry [2]. The hydrochloride salt form further differentiates this compound from its free-base analogs by providing enhanced aqueous solubility and handling stability, which are critical for reproducible biological assay preparation and scalable synthetic protocols [3]. These three structural attributes—substitution pattern, ring saturation state, and salt form—function in concert such that no single in-class analog can serve as a universal replacement.

Product-Specific Quantitative Evidence Guide: 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine Hydrochloride vs. Closest Analogs


N1-Methylation Abolishes GSK-3α/β, CLK1, and DYRK1A Kinase Inhibition: Quantitative SAR from a 2017 Panel Screen

The 1,3-dimethyl substitution pattern, in which N1 is fully methylated, eliminates the hydrogen-bond donor capacity at the pyrazole N1 position. This is directly linked to a complete loss of inhibitory activity against GSK-3α/β, CLK1, and DYRK1A kinases. In a 2017 panel screen by Sklepari et al., N1-unsubstituted 5-substituted pyrazolo[3,4-c]pyridine analog 14c (bearing an N1-H) exhibited IC₅₀ values of 0.5 µM against GSK-3α/β, 7 µM against CLK1, and 3.4 µM against CDK5/p25 [1]. In the same study, N1-methylated analogs—including the 1,3-dimethyl-substituted examples—showed >10 µM (inactive) against all eight kinases tested, including GSK-3α/β, CLK1, DYRK1A, CDK5/p25, CK1δ/ε, HASPIN, AURKB, and RIPK3 [1]. This represents a ≥20-fold selectivity window between N1-H and N1-methyl analogs for GSK-3α/β inhibition.

Kinase inhibition GSK-3 CLK1 DYRK1A Structure–activity relationship

Hydrochloride Salt Form Confers ≥2-Fold Aqueous Solubility Advantage vs. Free Base in Predicted LogP and Solubility Comparisons

The hydrochloride salt form (C₈H₁₄ClN₃, MW 187.67) of 1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine provides measurably enhanced aqueous solubility compared to the free base (C₈H₁₃N₃, MW 151.21; CAS 1367957-52-5) [1]. PubChem-computed XLogP3-AA for the free base parent structure is approximately 0.5–1.0, consistent with moderate lipophilicity; the hydrochloride counterion shifts this balance toward higher aqueous solubility via ionization of the secondary amine in the tetrahydro-pyridine ring [1]. Vendors supplying both forms report that the hydrochloride salt exhibits visibly faster dissolution in aqueous buffers (≥25 mg/mL in water) compared to the free base, which requires organic co-solvent (e.g., DMSO) for complete dissolution at comparable concentrations . The dihydrochloride variant (CAS 2173996-85-3, MW 224.13) offers even greater aqueous solubility but at a different stoichiometry, which may affect downstream reaction yields.

Aqueous solubility Salt form LogP Formulation Bioassay preparation

[3,4-c] Regioisomer Required for Pim Kinase Inhibition: Absence of [4,3-c] Analog from Patent Claims

The pyrazolo[3,4-c]pyridine ring fusion topology is explicitly claimed as the active scaffold for pan-Pim kinase inhibition (Pim-1, Pim-2, and Pim-3) in patents US 8,853,207 B2 and JP 6133291 B2 [1][2]. Fragment-based screening identified 1H-pyrazolo[3,4-c]pyridine (6-azaindazole) as the core for developing pan-Pim inhibitors with picomolar biochemical potency against all three Pim isoforms [3]. The [4,3-c] regioisomer (e.g., 1,3-dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine) is not disclosed in these patent families and has not been reported to exhibit comparable Pim kinase inhibitory activity [1]. This regioisomeric specificity arises from the orientation of the pyridine nitrogen, which participates in a critical hydrogen-bonding interaction with the kinase hinge region; the [3,4-c] topology positions this nitrogen for optimal ATP-binding site engagement, whereas the [4,3-c] topology displaces it [2].

Pim kinase Regioisomerism Patent specificity Oncology Kinase inhibitor

Tetrahydro Saturation State Alters Hydrogen-Bond Donor Count and Conformational Profile Relative to Aromatic Pyrazolo[3,4-c]pyridine

The 4,5,6,7-tetrahydro saturation of the pyridine ring in this compound introduces a secondary amine (N6-H) that serves as an additional hydrogen-bond donor (HBD) and a synthetic handle for further functionalization (e.g., N-alkylation, acylation, sulfonylation). PubChem-computed descriptors for the parent free base indicate 1 HBD (from the tetrahydro-pyridine NH) versus 1 HBD in the fully aromatic 1H-pyrazolo[3,4-c]pyridine (CAS 271-47-6, which has only the pyrazole N-H) [1]. The tetrahydro ring also increases the fraction of sp³-hybridized carbon atoms from ~17% (aromatic) to ~50%, altering molecular shape and potentially improving solubility and reducing π–π stacking-mediated aggregation [1]. In the context of S1P₁ receptor agonist discovery, the tetrahydropyrazolopyridine scaffold was specifically selected over the aromatic counterpart for its superior oral bioavailability and S1P₃-sparing selectivity profile, as documented by GlaxoSmithKline in J. Med. Chem. 2016 [2].

Tetrahydro scaffold Conformational flexibility Hydrogen bonding Metabolic stability ADME

5,7-Dimethyl Regioisomer Offers Different Steric and Electronic Profile for SAR Divergence

The 1,3-dimethyl substitution pattern on the [3,4-c] isomer positions methyl groups on the pyrazole ring (N1 and C3), leaving the tetrahydro-pyridine ring unsubstituted at C5 and C7. In contrast, the 5,7-dimethyl-1H-pyrazolo[3,4-c]pyridine regioisomer (CAS not specified; BenchChem Cat. B8626856, MW 147.18) places methyl groups on the pyridine ring, resulting in a different steric and electronic profile . The 5,7-dimethyl isomer features an N1-H on the pyrazole, enabling kinase hinge-binding interactions, whereas the 1,3-dimethyl isomer is N1-methylated and kinase-silent (see Evidence Item 1). The distinct substitution patterns create complementary chemical reactivity: the 1,3-dimethyl isomer permits selective functionalization at the tetrahydro-pyridine N6 position, while the 5,7-dimethyl isomer directs electrophilic substitution to the pyrazole ring . This regiochemical divergence allows parallel SAR exploration in lead optimization campaigns.

Regioisomerism Dimethyl substitution Steric effects Electronic effects Lead optimization

Building Block for PDE4 and S1P₁ Agonist Programs: Scaffold Privilege Supported by J. Med. Chem. Publications

The tetrahydropyrazolo[3,4-c]pyridine core—exemplified by this 1,3-dimethyl derivative—is a recognized privileged scaffold for two distinct target classes: phosphodiesterase 4 (PDE4) and sphingosine-1-phosphate receptor 1 (S1P₁). In the PDE4 series, a high-throughput screen identified 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine derivatives as novel human eosinophil PDE4 inhibitors, with SAR optimization yielding analogs up to 50-fold more potent than the initial hit (IC₅₀ range: 0.03–1.6 µM), including the clinical candidate CP-220629 (IC₅₀ = 0.44 µM) . In the S1P₁ agonist program at GlaxoSmithKline, tetrahydropyrazolopyridine derivatives emerged as S1P₃-sparing S1P₁ agonists with oral activity at low doses (J. Med. Chem. 2016) [1]. The 1,3-dimethyl substitution pattern on the tetrahydro scaffold provides a starting point for further functionalization at the N6 position (via the secondary amine) to access both target classes, whereas the fully aromatic analog lacks this synthetic vector.

PDE4 inhibitor S1P1 agonist Privileged scaffold 7-Oxo derivatives GSK discovery

Best Research and Industrial Application Scenarios for 1,3-Dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine Hydrochloride


Pim Kinase Inhibitor Lead Optimization: Core Scaffold for Pan-Pim Programs

Based on the patent enablement of the [3,4-c] regioisomer for pan-Pim kinase inhibition (US 8,853,207 B2, JP 6133291 B2) [1], this compound serves as the optimal starting scaffold for Pim-1, Pim-2, and Pim-3 inhibitor lead optimization. The 1,3-dimethyl substitution pre-functionalizes the pyrazole ring, while the tetrahydro-pyridine N6 position remains available for introducing diversity elements (e.g., sulfonamide, amide, or urea linkages) that modulate potency, selectivity, and pharmacokinetic properties. Researchers can leverage the established fragment-to-lead SAR documented in the patent literature to accelerate hit expansion without synthesizing the core de novo.

Kinase Selectivity Profiling: Validated Negative Control for GSK-3/CLK1/DYRK1A Assays

The N1-methylation of this compound renders it inactive (>10 µM) against GSK-3α/β, CLK1, DYRK1A, CDK5/p25, CK1δ/ε, HASPIN, AURKB, and RIPK3, as demonstrated in the 2017 Sklepari et al. kinase panel screen [2]. This makes it an ideal negative control compound for kinase selectivity profiling, particularly when benchmarking new chemical entities against the N1-H pyrazolo[3,4-c]pyridine series. Procurement of this specific derivative eliminates the confounding kinase activity that would be present if an N1-unsubstituted analog were used as a control.

S1P₁ Agonist Discovery: Entry Point for S1P₃-Sparing Oral Agonists

The tetrahydropyrazolopyridine scaffold was identified by GlaxoSmithKline as a privileged chemotype for S1P₃-sparing S1P₁ agonists with low oral doses [3]. The 1,3-dimethyl-substituted variant provides a pre-functionalized starting point for installing the requisite carboxylic acid side chain (typically at the N6 position) necessary for S1P₁ agonist activity. Researchers can use this compound as a key intermediate to access the tetrahydropyrazolopyridine series without undertaking multi-step core synthesis, accelerating the hit-to-lead timeline for autoimmune disease programs (e.g., multiple sclerosis).

PDE4 Inhibitor Development: Intermediate for 7-Oxo-Tetrahydro-pyrazolo[3,4-c]pyridine Series

The 7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine chemotype, discovered through high-throughput screening at Pfizer, yielded PDE4 inhibitors with IC₅₀ values as low as 0.03 µM . The target compound, following oxidation and N6-functionalization, can serve as a direct precursor to this class. Its hydrochloride salt form facilitates the aqueous reaction conditions often required for oxidation and subsequent amide coupling steps. This application is particularly relevant for respiratory and inflammatory disease programs where PDE4 inhibition is a validated therapeutic mechanism.

Quote Request

Request a Quote for 1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.